molecular formula C20H14Cl2N2O2 B11693724 2-Chloro-N-(4-((2-chlorobenzoyl)amino)phenyl)benzamide

2-Chloro-N-(4-((2-chlorobenzoyl)amino)phenyl)benzamide

Cat. No.: B11693724
M. Wt: 385.2 g/mol
InChI Key: RBZRXGYGGLSDQF-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-((2-chlorobenzoyl)amino)phenyl)benzamide is a complex organic compound with the molecular formula C27H20Cl2N2O2. It is known for its unique structure, which includes two chlorine atoms and a benzamide group. This compound is often used in early discovery research due to its rare and unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(4-((2-chlorobenzoyl)amino)phenyl)benzamide typically involves multiple steps. One common method includes the reaction of 2-chlorobenzoyl chloride with 4-aminobenzamide in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional purification steps to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(4-((2-chlorobenzoyl)amino)phenyl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms .

Scientific Research Applications

2-Chloro-N-(4-((2-chlorobenzoyl)amino)phenyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical studies.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although it is not yet used in clinical settings.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-((2-chlorobenzoyl)amino)phenyl)benzamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation .

Properties

Molecular Formula

C20H14Cl2N2O2

Molecular Weight

385.2 g/mol

IUPAC Name

2-chloro-N-[4-[(2-chlorobenzoyl)amino]phenyl]benzamide

InChI

InChI=1S/C20H14Cl2N2O2/c21-17-7-3-1-5-15(17)19(25)23-13-9-11-14(12-10-13)24-20(26)16-6-2-4-8-18(16)22/h1-12H,(H,23,25)(H,24,26)

InChI Key

RBZRXGYGGLSDQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl)Cl

Origin of Product

United States

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